molecular formula C15H19NO3S B2718481 Benzyl 4-(acetylthio)piperidine-1-carboxylate CAS No. 146827-60-3

Benzyl 4-(acetylthio)piperidine-1-carboxylate

Cat. No.: B2718481
CAS No.: 146827-60-3
M. Wt: 293.38
InChI Key: JWYKWBXEAKBIJY-UHFFFAOYSA-N
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Description

Benzyl 4-(acetylthio)piperidine-1-carboxylate (CAS: 146827-60-3) is a piperidine derivative featuring an acetylthio (-SAc) substituent at the 4-position of the piperidine ring and a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₄H₁₇NO₃S, with a molecular weight of 291.36 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for modifying piperidine scaffolds to enhance bioactivity or modulate pharmacokinetic properties .

Properties

IUPAC Name

benzyl 4-acetylsulfanylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-12(17)20-14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYKWBXEAKBIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(acetylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetylthio compounds under controlled conditions. One common method includes the acetylation of 4-thiopiperidine followed by esterification with benzyl chloroformate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Complex Organic Molecules

Benzyl 4-(acetylthio)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions that introduce functional groups necessary for desired properties in target compounds.

Enzyme Inhibition Studies

This compound has been explored for its potential in enzyme inhibition studies. The piperidine structure can mimic natural substrates or inhibitors, allowing it to bind effectively to active sites of enzymes. Preliminary research indicates that it may interact with specific enzymes, which could lead to the development of new therapeutic agents targeting diseases related to enzyme dysfunction.

Specialty Chemicals Production

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its specific functional groups make it suitable for synthesizing products requiring particular chemical characteristics, thereby enhancing material properties for various applications.

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory effects of this compound:

  • Pain Models : In animal models, this compound demonstrated significant analgesic effects comparable to established analgesics, indicating its potential as a pain management agent.
  • Inflammation Studies : In vitro studies revealed that it reduced pro-inflammatory cytokine release, suggesting its utility as an anti-inflammatory agent.
  • Neurotransmitter Interaction : Investigations into its interaction with neurotransmitter systems indicated potential modulation of dopamine and serotonin pathways, further supporting its therapeutic applications.

Summary of Biological Activities

Activity TypeObservations
Analgesic EffectsSignificant pain relief in animal models
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines
Neurotransmitter ModulationInteraction with dopamine and serotonin pathways

Mechanism of Action

The mechanism of action of Benzyl 4-(acetylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogs

Compound Name CAS Number Molecular Formula 4-Position Substituent Key Applications Safety/Toxicity
This compound 146827-60-3 C₁₄H₁₇NO₃S Acetylthio (-SAc) Pharmaceutical intermediate; potential enzyme modulation via thioester reactivity Limited toxicological data; assume standard precautions for organosulfur compounds
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ Amino (-NH₂) Precursor for carbamate or urea derivatives in drug discovery Toxicological properties not fully studied; handle with caution
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate N/A C₂₀H₂₅N₂O₃ (5-Methylpyridin-2-yl)methyl Cross-electrophile coupling product; bioactive scaffold synthesis Synthesized in 63% yield via palladium catalysis
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 167414-75-7 C₁₈H₂₃NO₅ 3-Ethoxy-3-oxopropyl Protected amino acid intermediate for peptide mimetics Generally safe with precautions to avoid skin/eye contact
Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate 1638760-22-1 C₁₅H₂₁NO₃ Ethyl and hydroxy (-C₂H₅, -OH) Probable use in CNS-targeted drug development Predicted pKa: 14.86; limited safety data
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate 1211587-42-6 C₁₄H₁₈N₂O₄S Sulfamoylmethyl (-SO₂NH₂CH₂) Sulfonamide-based enzyme inhibitor precursor High purity (99%); standard handling for sulfonamides

Key Structural Differences and Implications

Substituent Reactivity: The acetylthio group in the target compound introduces sulfur-based reactivity (e.g., nucleophilic substitution or disulfide formation), distinguishing it from amino or hydroxylated analogs . Amino (CAS 120278-07-1) and hydroxy (CAS 1638760-22-1) derivatives are more polar, influencing solubility and metabolic stability .

Synthetic Utility :

  • The pyridinylmethyl analog (C₂₀H₂₅N₂O₃) demonstrates the versatility of cross-electrophile coupling for introducing aromatic heterocycles, achieving moderate yields (61–63%) .
  • Ethoxy-3-oxopropyl derivatives (CAS 167414-75-7) serve as ketone-protected intermediates for peptide synthesis .

Biological Activity: Sulfamoylmethyl (CAS 1211587-42-6) and acetylthio groups are critical for targeting enzymes like MAGL (monoacylglycerol lipase) or cysteine proteases due to their electrophilic or nucleophilic reactivity .

Biological Activity

Benzyl 4-(acetylthio)piperidine-1-carboxylate (BAC) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties and unique chemical structure. This article explores the biological activity of BAC, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

BAC is characterized by a piperidine ring substituted at the 4-position with an acetylthio group and a benzyl ester at the carboxylate position. This configuration enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Property Description
Molecular Formula C₁₃H₁₅NO₂S
Molecular Weight 251.33 g/mol
CAS Number 146827-60-3
Solubility Soluble in organic solvents like dichloromethane

The biological activity of BAC primarily revolves around its interaction with various molecular targets, particularly enzymes and receptors. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction may modulate various biochemical pathways, leading to observed effects such as enzyme inhibition or receptor modulation.

Enzyme Interaction

BAC has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its piperidine structure allows it to mimic natural substrates, facilitating binding to active sites. The compound's ability to form covalent bonds can lead to irreversible inhibition of target enzymes, which is a desirable trait in drug design .

Cytotoxicity and Selectivity

In vitro studies assessing the cytotoxic effects of BAC have indicated that it exhibits selective toxicity towards certain cancer cell lines. The selectivity index (SI) for related compounds has been reported, suggesting that modifications to the piperidine structure can enhance therapeutic windows while minimizing toxicity .

Comparative Analysis with Similar Compounds

BAC is compared with other thio-substituted piperidine derivatives to evaluate differences in biological activity:

Compound Biological Activity Selectivity Index
This compoundPotential antiviral and enzyme inhibitionTBD
Benzyl 4-(methylthio)piperidine-1-carboxylateModerate enzyme inhibitionTBD
Benzyl 4-(ethylthio)piperidine-1-carboxylateLow cytotoxicityTBD

The presence of the acetylthio group in BAC provides unique reactivity compared to methylthio or ethylthio analogs, potentially enhancing its biological activity through additional chemical interactions .

Case Studies and Research Findings

  • Antiviral Screening : In a study evaluating novel compounds for antiviral properties, derivatives of BAC were screened against Ebola virus. Results indicated that modifications can lead to enhanced efficacy against viral entry mechanisms .
  • Enzyme Inhibition Profiles : Research focusing on enzyme inhibition revealed that BAC and its analogs can effectively inhibit specific metabolic enzymes, demonstrating potential for therapeutic applications in metabolic disorders.
  • Cytotoxicity Assessments : In vitro assays have shown that BAC exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable safety profile for further development .

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